![molecular formula C7H13NO B13321503 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-azabicyclo[311]heptan-1-ol is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct physicochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient. The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as a reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The scalability of the reduction of spirocyclic oxetanyl nitriles makes it a viable method for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Further reduction can modify the bicyclic structure.
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used.
Substitution: Nucleophiles such as amines and halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework .
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential bioisostere for other bicyclic systems, which can improve the pharmacokinetic properties of drug candidates.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can modulate pathways involved in signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol can be compared with other similar compounds such as:
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, resulting in different chemical properties.
3-Azabicyclo[3.1.1]heptane: Similar structure but without the methyl group, affecting its reactivity and applications.
These comparisons highlight the unique features of 3-Methyl-3-azabicyclo[31
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
3-methyl-3-azabicyclo[3.1.1]heptan-1-ol |
InChI |
InChI=1S/C7H13NO/c1-8-4-6-2-7(9,3-6)5-8/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
FPRCMZCDGNPUQH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC(C2)(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
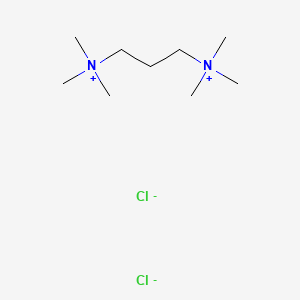
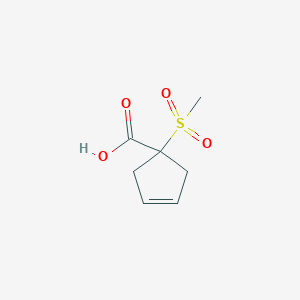


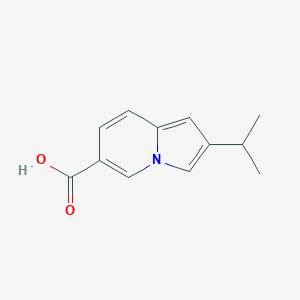


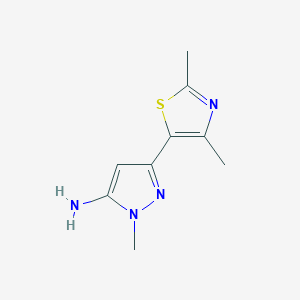
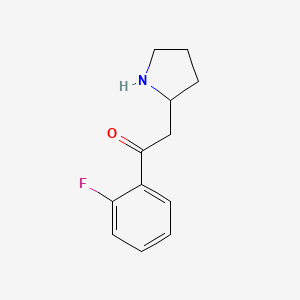

![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13321493.png)
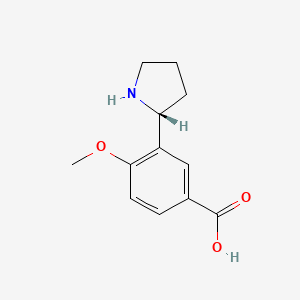
![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)
